1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea
Description
IUPAC Nomenclature and Molecular Descriptors
The systematic name 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines for urea derivatives. Breaking down the name:
- 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl) : Indicates a pyrazole ring substituted with methyl groups at positions 1 and 5, attached via an ethyl chain to the urea’s nitrogen.
- 3-(3,4-dimethylphenyl) : Specifies a phenyl ring with methyl groups at the 3 and 4 positions, linked to the urea’s opposing nitrogen.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2034363-54-5 | EvitaChem |
| Molecular Formula | C₁₇H₂₃N₅O | PubChem |
| Molecular Weight | 313.40 g/mol | Computed |
The SMILES notation CC1=C(N(N=C1C)CCNC(=O)Nc2ccc(C(C)C)c(C)c2)C encodes the connectivity, highlighting the pyrazole core (N1C=C(C)N) and the dimethylphenyl-urea linkage.
Structural Characterization
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the compound’s planar urea group (-NH-CO-NH-) and the orthogonal orientation of the pyrazole and phenyl rings. The pyrazole ring exhibits aromaticity stabilized by delocalized π-electrons, while the methyl substituents introduce steric bulk that influences conformational flexibility.
Key functional groups :
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(1,5-dimethylpyrazol-3-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-11-5-6-14(9-12(11)2)18-16(21)17-8-7-15-10-13(3)20(4)19-15/h5-6,9-10H,7-8H2,1-4H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURJPFGHFPGJRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCC2=NN(C(=C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Urea Formation: The final step involves the reaction of the alkylated pyrazole with 3,4-dimethylphenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that pyrazole derivatives, including 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea, exhibit notable antimicrobial properties. Studies have shown that such compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 64 to 1024 µg/mL against various pathogens .
Anticancer Properties
Several studies have highlighted the potential anticancer effects of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with appropriate carbonyl compounds.
- Alkylation : The pyrazole derivative is then alkylated using an alkyl halide (e.g., 2-bromoethylamine), which introduces the ethyl group into the structure.
- Urea Formation : The final step involves coupling the resultant compound with 3-(3,4-dimethylphenyl)isocyanate to form the urea linkage.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that a series of pyrazole derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted that modifications in the side chains could enhance efficacy and selectivity .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, researchers synthesized a series of pyrazole-based compounds and evaluated their effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that certain derivatives significantly reduced cell viability and induced apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Calculated based on molecular formula (C₁₆H₂₁N₄O).
Key Insights:
Chlorine in BK50164 introduces polarity, which may enhance solubility in biological fluids but reduce blood-brain barrier penetration .
Hydrogen-Bonding and Crystal Packing :
- Urea moieties in all compounds facilitate hydrogen bonding, critical for crystal lattice stability (e.g., ’s 9a and 9b with distinct melting points) .
- Methyl groups on the pyrazole ring (1,5-dimethyl in the target vs. 3-methyl in 9a) alter steric hindrance, affecting binding to hydrophobic pockets in proteins .
Structural Diversity and Biological Activity: Replacement of pyrazole with triazole () introduces nitrogen-rich heterocycles, often associated with antiviral or anticancer activity .
Research Findings and Implications
- Synthetic Challenges: The synthesis of such urea derivatives typically involves condensation reactions (e.g., fusion of oxazinones with urea, as in ), but regioselectivity of substituents remains a challenge .
- Computational Modeling : Tools like SHELX () and WinGX () enable precise crystallographic analysis, aiding in understanding hydrogen-bonding networks and optimizing molecular design .
- Future Directions : Comparative studies of substituent effects (e.g., methyl vs. chloro) on pharmacokinetics are warranted, leveraging high-throughput crystallography and binding assays .
Biological Activity
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea is a compound that belongs to the class of pyrazole derivatives, which are recognized for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 284.35 g/mol
The structural features include a pyrazole ring and a urea functional group, contributing to its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. They interact with various cellular pathways and kinases, such as Src and p38-MAPK, which are crucial in cancer cell proliferation and survival. A study highlighted that certain pyrazolyl-ureas showed promising results in inhibiting tumor growth in vitro and in vivo models, suggesting their potential as anticancer agents .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown that it possesses moderate antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging around 250 µg/mL . This suggests potential applications in treating infections caused by these bacteria.
Anti-inflammatory Effects
Pyrazole derivatives have also been explored for their anti-inflammatory properties. Compounds similar to this compound have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation. One study reported IC values for related compounds indicating significant anti-inflammatory activity comparable to established NSAIDs like diclofenac .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Kinase Inhibition : The interaction with various kinases alters signaling pathways involved in cell growth and apoptosis.
- Enzyme Inhibition : The inhibition of COX enzymes contributes to its anti-inflammatory effects.
- Antimicrobial Mechanism : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or function.
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives:
- Anticancer Study : A recent study evaluated a series of pyrazolyl-ureas for their anticancer efficacy against breast cancer cell lines. The results indicated that compounds with similar structures to this compound inhibited cell proliferation significantly compared to controls .
- Antimicrobial Research : Another investigation focused on the antimicrobial properties of pyrazole derivatives against fungal pathogens. The study reported that certain derivatives exhibited fungicidal activity at concentrations lower than those required for bactericidal effects .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-ketoesters under acidic conditions .
- Step 2 : Introduction of the ethyl linker through alkylation or nucleophilic substitution, often requiring controlled temperatures (60–80°C) and polar aprotic solvents like DMF or DMSO .
- Step 3 : Urea bridge formation via reaction of an isocyanate intermediate with the 3,4-dimethylphenylamine derivative, optimized with catalysts like triethylamine to enhance yield .
- Critical Considerations : Purity is monitored via TLC or HPLC, with yields highly dependent on solvent choice (e.g., THF vs. acetonitrile) and reaction time .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR to verify proton environments (e.g., pyrazole C-H at δ 6.2–6.8 ppm, urea NH at δ 8.5–9.5 ppm) and -NMR to confirm carbonyl (C=O) at ~155–160 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) with an error margin <5 ppm .
- X-ray Crystallography : Employ SHELX or WinGX/ORTEP to resolve crystal structures and confirm bond lengths/angles (e.g., urea C=O bond ~1.23 Å) .
Advanced Research Questions
Q. How do structural modifications to the pyrazole or phenyl groups influence biological activity?
- Methodological Answer :
- Comparative SAR Studies : Replace substituents systematically (e.g., 3,4-dimethylphenyl vs. 4-fluorophenyl) and assay activity. For example:
| Substituent Modification | Observed Effect | Source |
|---|---|---|
| Ethyl → Methyl linker | Reduced solubility; lower IC in cytotoxicity assays | |
| Pyrazole N-methylation | Enhanced metabolic stability but reduced target binding affinity |
- Computational Modeling : Use DFT or molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like kinases or GPCRs .
Q. What crystallographic challenges arise during structure determination, and how are they resolved?
- Methodological Answer :
- Twinned Crystals : Common due to flexible urea linkages. Use SHELXL’s TWIN/BASF commands to refine twinning parameters .
- Disorder in Pyrazole Rings : Apply restraints (e.g., SIMU/DELU) to anisotropic displacement parameters during refinement .
- Hydrogen Bonding Networks : Graph-set analysis (via PLATON) identifies motifs like urea dimers critical for stability .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be reconciled?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., microsomal assays) to address poor bioavailability masking in vivo efficacy .
- Off-Target Screening : Use proteome-wide affinity chromatography (e.g., CETSA) to identify unintended interactions .
- Dose Optimization : Adjust dosing regimens in animal models to match in vitro IC values, accounting for plasma protein binding .
Q. What strategies are effective in elucidating the compound’s mechanism of action?
- Methodological Answer :
- Target Deconvolution : Combine CRISPR-Cas9 knockout screens with affinity-based probes (e.g., pull-down assays using biotinylated derivatives) .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics post-treatment to identify dysregulated pathways (e.g., MAPK/ERK) .
- Functional Assays : Use calcium flux or BRET assays for real-time monitoring of receptor activation/inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
